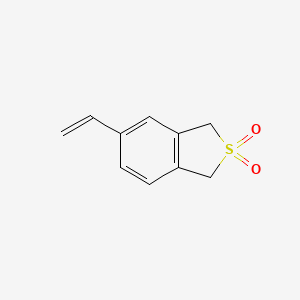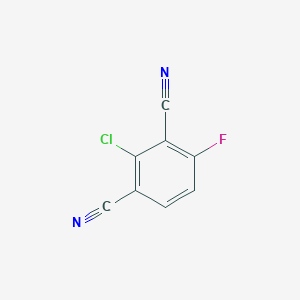
7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The quinoline ring system is known for its wide range of biological activities and is commonly found in various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature.
Another approach involves the cyclization of appropriate precursors, such as 2-amino-5-bromo-3-methylbenzoic acid, under acidic conditions to form the quinoline ring system. This method may require the use of a strong acid like sulfuric acid or polyphosphoric acid as a catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group at the 5th position can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran)
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid)
Major Products Formed
Substitution: 7-Amino-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reduction: 7-Bromo-5-methyl-4-hydroxy-1,4-dihydroquinoline-2-carboxylic acid
Oxidation: 7-Bromo-5-carboxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
科学的研究の応用
7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting bacterial infections and cancer.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The bromine atom and the quinoline ring system play crucial roles in binding to these targets, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 4-Hydroxy-2-quinolones
Uniqueness
7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C11H8BrNO3 |
|---|---|
分子量 |
282.09 g/mol |
IUPAC名 |
7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-5-2-6(12)3-7-10(5)9(14)4-8(13-7)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChIキー |
GMRGLBAUSUEXNI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C(=O)C=C(N2)C(=O)O)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![methyl 2-[2-(2-hydroxyethyl)-1-benzofuran-5-yl]acetate](/img/structure/B8611606.png)

![5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8611628.png)
![3-Methyl-4-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B8611631.png)

